6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride
Description
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a hexane backbone with a sulfonyl chloride (-SO₂Cl) group at the 1-position and a 3-methoxypropoxy (-OCH₂CH₂CH₂OCH₃) substituent at the 6-position. This compound combines a long hydrocarbon chain with an ether-linked methoxypropoxy group, which likely enhances solubility in polar solvents while maintaining moderate lipophilicity. Sulfonyl chlorides are highly reactive electrophiles, widely used in organic synthesis to form sulfonamides, sulfonate esters, and other derivatives. The methoxypropoxy group may also influence biological interactions, making the compound relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
6-(3-methoxypropoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-14-7-6-9-15-8-4-2-3-5-10-16(11,12)13/h2-10H2,1H3 |
InChI Key |
AUJAZSHXGNCGPV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(3-methoxypropoxy)hexane. This can be achieved by reacting 6-bromohexane with 3-methoxypropanol in the presence of a base such as potassium carbonate.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is done by reacting the prepared 6-(3-methoxypropoxy)hexane with chlorosulfonic acid (ClSO3H) under controlled conditions to yield 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 6-bromohexane and 3-methoxypropanol are reacted in industrial reactors.
Sulfonylation in Bulk: The sulfonylation step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioates: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new sulfonyl derivative. This mechanism is common in substitution reactions involving sulfonyl chlorides.
Comparison with Similar Compounds
Structural Analogs and Key Features
The table below compares 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride with structurally related sulfonyl chlorides:
Biological Activity
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride can be represented as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 292.85 g/mol
Research indicates that 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, making it a candidate for antimicrobial applications. Studies suggest that the sulfonyl chloride group may play a crucial role in disrupting bacterial cell membranes .
- Inflammatory Response Modulation : Preliminary data indicate that this compound may inhibit the induction of inflammatory responses associated with glycated proteins. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as atherosclerosis .
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL .
- Inflammation and Vascular Health : In vitro experiments showed that this compound inhibited smooth muscle cell proliferation by modulating heparan sulfate proteoglycans (HSPG). This effect was particularly noted in endothelial cells exposed to inflammatory stimuli, suggesting its potential in treating vascular diseases .
- Toxicological Assessment : Toxicity studies have indicated that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile. The Local Lymph Node Assay (LLNA) has been proposed to assess skin sensitization potential .
Table 1: Biological Activities of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anti-inflammatory | Inhibition of smooth muscle proliferation | |
| Toxicity | Requires further assessment |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Inflammatory Modulation | Toxicity Level |
|---|---|---|---|
| 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride | Moderate | Significant | Moderate |
| Similar sulfonyl compounds | Variable | Low to Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
